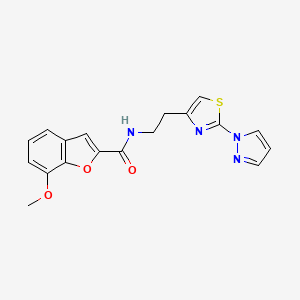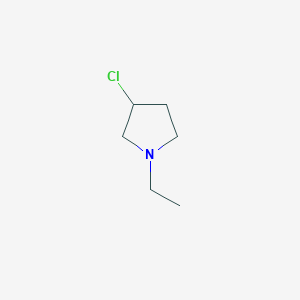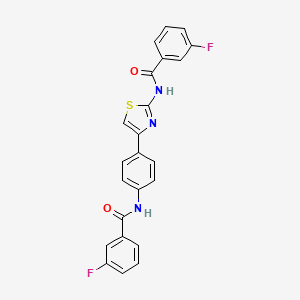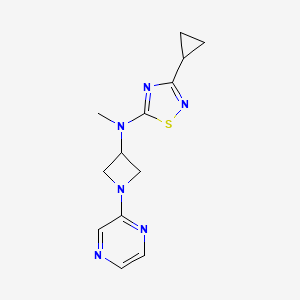
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . These include a pyrazole ring, a thiazole ring, and a benzofuran ring. The presence of these rings suggests that the compound may have interesting biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic rings, followed by various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. The thiazole and pyrazole rings contain nitrogen and sulfur atoms, which can participate in various interactions and can greatly influence the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the heterocyclic rings and the various functional groups. For instance, the amide group might be hydrolyzed under acidic or basic conditions, and the rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group and the aromatic rings might influence its solubility, while the nitrogen and sulfur atoms in the heterocyclic rings might influence its acidity and basicity .Scientific Research Applications
Anticancer Properties
The benzofuran core in this compound has attracted attention due to its potential anticancer activity. Researchers have observed significant cell growth inhibitory effects in various cancer cell lines. For instance, at a concentration of 10 μM, the compound demonstrated inhibition rates in different cancer cells as follows:
Anti-Inflammatory and Analgesic Activities
Certain indole derivatives containing similar structural motifs have exhibited anti-inflammatory and analgesic properties. While not directly studied for this specific compound, the presence of benzofuran and thiazole moieties suggests potential in these areas .
Ulcerogenic Activity
The compound’s ulcerogenic index (comparable to indomethacin and celecoxib) indicates its impact on gastric mucosa. Further investigations could explore its role in gastrointestinal health .
Antibacterial and Antimycobacterial Effects
Imidazole derivatives, including this compound, have demonstrated antibacterial and antimycobacterial activities. These properties are crucial in combating infectious diseases .
Antiviral Potential
While not directly studied for this compound, imidazole-containing derivatives have been investigated for antiviral effects. Further research could explore its efficacy against specific viruses .
Other Biological Activities
Imidazole derivatives exhibit a wide range of activities, including antidiabetic, antioxidant, antipyretic, antifungal, and antihelmintic effects. The compound’s unique structure may contribute to these diverse properties .
Future Directions
properties
IUPAC Name |
7-methoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-24-14-5-2-4-12-10-15(25-16(12)14)17(23)19-8-6-13-11-26-18(21-13)22-9-3-7-20-22/h2-5,7,9-11H,6,8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOXDPWVMKRROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Fluorophenyl)-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2838297.png)

![Methyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838301.png)


![4-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2838307.png)


![N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2838312.png)
![1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2838313.png)
![Ethyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2838314.png)